4-(1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}ethyl)morpholine
Description
The compound “4-(1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}ethyl)morpholine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of structure is commonly found in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been achieved by various research groups . One method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of Chloramine-T to mediate the synthesis of N-phenyl pyrazolines through the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles has been characterized by various spectroscopic techniques, including 1H and 13C NMR, MS, and IR spectroscopy . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse, depending on the substituents present on the ring. For instance, the presence of electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole allows a wide range of compounds to be designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on the specific substituents present on the ring. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Future Directions
The future directions for research on 1,2,4-oxadiazoles could involve the design and synthesis of new derivatives with potential anti-infective activities . There is also a need for further studies to understand the exact mechanisms of action of these compounds. Additionally, the development of safer and more efficient synthetic methods could also be a focus of future research .
Properties
IUPAC Name |
4-[1-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-16(24-11-13-25-14-12-24)17-7-9-23(10-8-17)15-19-21-20(22-26-19)18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGIRNSRWKZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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